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molecular formula C10H5F2N3O B8421718 5-Amino-2-(2,6-difluorophenyl)oxazole-4-carbonitrile

5-Amino-2-(2,6-difluorophenyl)oxazole-4-carbonitrile

Cat. No. B8421718
M. Wt: 221.16 g/mol
InChI Key: FAFPTSJFTPIYBJ-UHFFFAOYSA-N
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Patent
US08378095B2

Procedure details

To a solution of aminomalononitrile p-toluenesulfonate (0.050 g, 0.2 mmol) in NMP (0.5 mL) was added 2,6-difluorobenzoyl chloride (27 ul, 0.21 mmol) and the resulting solution heated in the microwave at 120° C. for 5 minutes. The solution was diluted with EtOAc and water. The organic phase was washed with water and brine, dried over MgSO4 and the solvent removed in vacuo to afford 5-amino-2-(2,6-difluorophenyl)oxazole-4-carbonitrile (0.030 g, 0.14 mmol, 69%) as an off-white solid. 1H NMR (DMSO) δ 7.30 (2H, t), 7.61 (1H, m), 8.14 (2H, br. s). LCMS (1) Rt: 1.59 min; m/z (ES+) 222.
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
27 μL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:12][CH:13]([C:16]#[N:17])[C:14]#[N:15].[F:18][C:19]1[CH:27]=[CH:26][CH:25]=[C:24]([F:28])[C:20]=1[C:21](Cl)=[O:22]>CN1C(=O)CCC1.CCOC(C)=O.O>[NH2:15][C:14]1[O:22][C:21]([C:20]2[C:19]([F:18])=[CH:27][CH:26]=[CH:25][C:24]=2[F:28])=[N:12][C:13]=1[C:16]#[N:17] |f:0.1|

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.NC(C#N)C#N
Name
Quantity
27 μL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C(=CC=C1)F
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(N=C(O1)C1=C(C=CC=C1F)F)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mmol
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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